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Compound of Interest

Compound Name:
2-Phenyl-4-(trifluoromethyl)-1H-

imidazole

Cat. No.: B1330886 Get Quote

An In-depth Technical Guide to the Solubility and Stability of 2-Phenyl-4-(trifluoromethyl)-1H-
imidazole

Disclaimer: This document provides a technical guide on the methodologies for determining the

solubility and stability of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole. As of the latest literature

review, specific experimental data for this compound is not publicly available. Therefore, this

guide outlines established experimental protocols and theoretical considerations based on

structurally related compounds and general principles of pharmaceutical and chemical science.

The data presented in the tables are illustrative examples to guide researchers in their

experimental design and data presentation.

Introduction
2-Phenyl-4-(trifluoromethyl)-1H-imidazole is a heterocyclic organic compound featuring a

phenyl group at the 2-position and a trifluoromethyl group at the 4-position of the imidazole

ring. The imidazole scaffold is a critical component in many biologically active molecules, and

the strategic inclusion of phenyl and trifluoromethyl moieties can significantly influence a

compound's physicochemical properties. The trifluoromethyl (-CF₃) group, in particular, is

known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2]

A thorough understanding of the solubility and stability of 2-Phenyl-4-(trifluoromethyl)-1H-
imidazole is therefore paramount for its potential applications in drug discovery, materials

science, and chemical synthesis.
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This guide provides a comprehensive framework for the systematic characterization of this

compound's solubility and stability, detailing theoretical expectations, practical experimental

protocols, and data presentation formats for researchers, scientists, and drug development

professionals.

Physicochemical Properties
The fundamental physicochemical properties of a compound are the basis for understanding its

behavior in various environments. While experimental values for 2-Phenyl-4-
(trifluoromethyl)-1H-imidazole are not readily available, its properties can be predicted based

on its structure and data from analogous compounds.

Property
Predicted Value /
Information

Rationale / Source

Molecular Formula C₁₀H₇F₃N₂ Based on chemical structure.

Molecular Weight 212.17 g/mol
Based on chemical structure.

[3]

Appearance
White to off-white crystalline

powder

Typical appearance for similar

phenyl-imidazole compounds.

[4][5]

pKa ~5-6

The basicity of the imidazole

ring is reduced by the electron-

withdrawing effects of the

phenyl and trifluoromethyl

groups.

LogP (octanol-water) ~2.5-3.5

The phenyl group significantly

increases lipophilicity (LogP of

2-phenylimidazole is ~1.88).

The -CF₃ group further

enhances lipophilicity.[1][6]

Solubility Profile
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The solubility of a compound is a critical determinant of its bioavailability and is essential for

designing formulations and experimental assays. The presence of the lipophilic phenyl and

trifluoromethyl groups suggests that 2-Phenyl-4-(trifluoromethyl)-1H-imidazole will have low

aqueous solubility but good solubility in common organic solvents.[1][4][7] Phenylimidazoles, in

general, exhibit significantly lower solubility in various solvents compared to unsubstituted 1H-

imidazole.[7]

Illustrative Solubility Data
The following table presents illustrative solubility data for 2-Phenyl-4-(trifluoromethyl)-1H-
imidazole to serve as a guideline for experimental design. These values are estimations based

on the properties of 2-phenylimidazole and the known effects of trifluoromethyl substitution.

Solvent Type
Expected Solubility Range
(mg/mL)

Water Aqueous < 0.1

Phosphate-Buffered Saline (pH

7.4)
Aqueous Buffer < 0.1

Methanol Polar Protic 10 - 50

Ethanol Polar Protic 10 - 50

Dichloromethane (DCM) Chlorinated 5 - 20

Dimethyl Sulfoxide (DMSO) Polar Aprotic > 100

N,N-Dimethylformamide (DMF) Polar Aprotic > 100

Toluene Non-polar Aromatic < 1

Experimental Protocol: Equilibrium Solubility
Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium

solubility of a compound.[8][9]
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Objective: To determine the equilibrium solubility of 2-Phenyl-4-(trifluoromethyl)-1H-
imidazole in various solvents at a controlled temperature.

Materials:

2-Phenyl-4-(trifluoromethyl)-1H-imidazole (crystalline solid)

Selected solvents (e.g., Water, PBS pH 7.4, Methanol, Ethanol, DMSO)

Glass vials with screw caps

Shaking incubator or orbital shaker with temperature control

Centrifuge

Analytical balance

Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

Syringe filters (e.g., 0.22 µm or 0.45 µm)

Procedure:

Add an excess amount of solid 2-Phenyl-4-(trifluoromethyl)-1H-imidazole to a glass vial.

The excess should be sufficient to ensure undissolved solid remains at equilibrium.

Add a known volume of the selected solvent to the vial.

Seal the vials tightly to prevent solvent evaporation.

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is

reached.[8]

After incubation, visually confirm the presence of undissolved solid in each vial.

Allow the vials to stand at the set temperature to let larger particles settle.
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Centrifuge the samples at high speed to pellet the remaining undissolved solid.

Carefully withdraw an aliquot of the clear supernatant.

Filter the supernatant through a syringe filter compatible with the solvent to remove any

remaining microscopic particles.

Immediately dilute the filtrate with a suitable solvent to a concentration within the linear range

of the analytical method.

Quantify the concentration of the dissolved compound in the diluted filtrate using a pre-

validated analytical method.

The experiment should be performed in triplicate for each solvent.
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Experimental Workflow for Shake-Flask Solubility Determination
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Stability Profile
Assessing the intrinsic stability of a compound is crucial for determining its shelf-life, storage

conditions, and potential degradation pathways. Imidazole derivatives can be susceptible to

degradation under hydrolytic (acidic/basic) and photolytic conditions. The C-F bond in the

trifluoromethyl group is exceptionally strong, suggesting this moiety will be highly stable to

metabolic and chemical degradation.[1]

Expected Stability under Stress Conditions
The following table summarizes the likely stability of 2-Phenyl-4-(trifluoromethyl)-1H-
imidazole under forced degradation conditions, as recommended by ICH guidelines.[10]

Stress Condition Parameters Expected Outcome

Acidic Hydrolysis 0.1 M HCl, Heat (e.g., 60 °C)

Potential for degradation via

hydrolysis of the imidazole

ring.

Basic Hydrolysis
0.1 M NaOH, Heat (e.g., 60

°C)

Potential for degradation.

Imidazole rings can be

sensitive to strong bases.

Oxidation 3% H₂O₂, Room Temp

Moderate stability expected;

the imidazole ring can be

susceptible to oxidation.

Thermal 60-80 °C (Solid & Solution)

Expected to be relatively

stable, but testing is

necessary.

Photolytic
ICH Q1B exposure (UV/Vis

light)

Potential for photodegradation

due to the aromatic and

heterocyclic ring systems.

Experimental Protocol: Forced Degradation Study
Forced degradation studies are performed to identify likely degradation products and establish

the stability-indicating nature of analytical methods.[11][12][13]
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Objective: To investigate the intrinsic stability of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole
and identify potential degradation pathways under various stress conditions.

Materials:

2-Phenyl-4-(trifluoromethyl)-1H-imidazole

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Hydrogen peroxide (H₂O₂)

A suitable solvent in which the compound is soluble and stable (e.g., Methanol, Acetonitrile)

Temperature-controlled ovens/baths

Photostability chamber

Validated stability-indicating HPLC method (e.g., HPLC-UV, LC-MS)

Procedure:

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent at

a known concentration (e.g., 1 mg/mL).[11]

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at an elevated temperature

(e.g., 60 °C) for a defined period (e.g., up to 7 days).[11] Withdraw samples at various time

points, neutralize with an equivalent amount of base, dilute, and analyze.

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at an elevated temperature

(e.g., 60 °C) for a defined period. Withdraw samples, neutralize with an equivalent amount of

acid, dilute, and analyze.

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for a

defined period (e.g., 24 hours).[10] Withdraw samples, dilute, and analyze.

Thermal Degradation:
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Solution: Store the stock solution at an elevated temperature (e.g., 60-80 °C).

Solid State: Place the solid compound in an oven at an elevated temperature.

Analyze samples at various time points.

Photostability: Expose the solid compound and a solution to light providing an overall

illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of

not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[11] Analyze the

samples and compare them to a control sample protected from light.

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a

stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent

compound to ensure that major degradation products are formed without overly complex

degradation profiles.[10] The method should be able to separate all significant degradation

products from the parent peak and from each other.
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Logical Workflow for a Forced Degradation Stability Study

Conclusion
While specific experimental data on the solubility and stability of 2-Phenyl-4-
(trifluoromethyl)-1H-imidazole are not currently in the public domain, a robust

characterization can be achieved by applying the established methodologies outlined in this

guide. Based on its chemical structure, the compound is anticipated to have low aqueous

solubility and good solubility in polar organic solvents like DMSO and DMF. Its stability is likely

to be robust under neutral, ambient conditions, with potential liabilities under harsh acidic,
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basic, or photolytic stress. The trifluoromethyl group is expected to confer a high degree of

metabolic stability.

The provided experimental protocols for the shake-flask solubility assay and forced

degradation studies offer a comprehensive framework for researchers to generate the critical

data needed to advance the development of 2-Phenyl-4-(trifluoromethyl)-1H-imidazole for its

intended applications in research and medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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trifluoromethyl-1h-imidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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